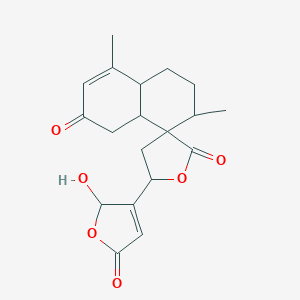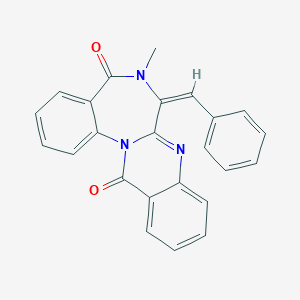
Benzomalvin B
Vue d'ensemble
Description
Le Benzomalvin B est un composé naturel isolé du champignon marin Aspergillus et du corail mou Sinularia . Il appartient à la classe des benzodiazépine-quinazolinones et a une formule moléculaire de C24H17N3O2 . Le this compound est connu pour ses activités biologiques, notamment son rôle d'antagoniste des récepteurs de la neurokinine-1, qui sont impliqués dans la liaison de la substance P .
Applications De Recherche Scientifique
Benzomalvin B has several scientific research applications, including:
Mécanisme D'action
Target of Action
Benzomalvin B, a metabolite from the fungus Penicillium, primarily targets the neurokinin NK1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system. This compound acts as an inhibitor of substance P, a neuropeptide that binds to the NK1 receptor .
Mode of Action
It is known to inhibit the binding of substance p to the nk1 receptor . Substance P is involved in pain transmission, and by inhibiting its action, this compound may help to reduce pain signals.
Biochemical Pathways
This compound is a benzodiazepine, a class of compounds derived from phenylalanine and anthranilic acid . The core benzodiazepine structure of this compound is formed biosynthetically by the condensation of two molecules of anthranilic acid and phenylalanine . The biosynthesis of this compound is carried out by a three-gene nonribosomal peptide synthetase cluster .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory activity against substance P at the NK1 receptor . By blocking the action of substance P, this compound may help to reduce pain signals in the central nervous system.
Action Environment
This compound is derived from the marine fungus Aspergillus sp., which is isolated from the soft coral Sinularia sp., collected from the South China Sea . The stability of the double bond of E-benzomalvin B under different light conditions was investigated, and it was found that it transforms to Z-benzomalvin B with UV 365 nm irradiation . This suggests that environmental factors such as light conditions can influence the stability and potentially the efficacy of this compound.
Safety and Hazards
Orientations Futures
Future research should focus on the identification of the target molecules and pathways affected by Benzomalvin B and the development of more efficient synthesis methods. Further elucidation of the details of this compound biosynthesis, including analysis of the enzyme mechanism for transannulation and determination of the enzymes involved in the formation of the additional Benzomalvin family members, is also suggested .
Analyse Biochimique
Biochemical Properties
Benzomalvin B interacts with various enzymes, proteins, and other biomolecules. It is involved in a range of biochemical reactions, particularly those involving benzodiazepines .
Cellular Effects
It is known that benzodiazepines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Benzomalvin B peut être synthétisé par condensation de deux molécules d'acide anthranilique et de phénylalanine . La voie de synthèse implique plusieurs étapes, notamment la formation de la structure centrale de la benzodiazépine par des réactions d'aza-Wittig intramoléculaires . La stabilité de la double liaison dans le this compound peut être influencée par les conditions lumineuses, le E-benzomalvin B se transformant en Z-benzomalvin B sous irradiation UV 365 nm .
Méthodes de production industrielle : La production industrielle de this compound implique généralement des procédés de fermentation utilisant l'espèce Penicillium . Le composé est ensuite isolé et purifié à l'aide de techniques telles que la chromatographie sur colonne et la chromatographie liquide haute performance (HPLC) .
Analyse Des Réactions Chimiques
Types de réactions : Le Benzomalvin B subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle de la benzodiazépine.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la liaison de la substance P aux récepteurs de la neurokinine-1 . Cette inhibition est obtenue par l'interaction du this compound avec le site de liaison du récepteur, empêchant la substance P d'exercer ses effets biologiques. La structure de la benzodiazépine du composé joue un rôle crucial dans son affinité de liaison et sa spécificité .
Composés similaires :
Benzomalvin C : Une autre benzodiazépine-quinazolinone isolée du même champignon marin.
Asperlicines : Des antagonistes puissants et sélectifs des récepteurs périphériques de la cholécystokinine, liés au this compound.
Unicité : Le this compound est unique en raison de son activité inhibitrice spécifique contre les récepteurs de la neurokinine-1 et de sa capacité à subir une isomérisation de double liaison sous la lumière UV . Cette propriété le distingue des autres composés similaires et en fait un composé précieux pour la recherche scientifique et le développement de médicaments.
Comparaison Avec Des Composés Similaires
Benzomalvin C: Another benzodiazepine-quinazolinone isolated from the same marine fungus.
Asperlicins: Potent and selective antagonists of peripheral cholecystokinin receptors, related to Benzomalvin B.
Uniqueness: this compound is unique due to its specific inhibitory activity against neurokinin-1 receptors and its ability to undergo double bond isomerization under UV light . This property distinguishes it from other similar compounds and makes it a valuable compound for scientific research and drug development.
Propriétés
IUPAC Name |
(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZMNFJQNZXKW-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157047-97-7 | |
| Record name | Benzomalvin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Benzomalvin B?
A1: this compound, along with its structural analogs Benzomalvin A and C, was originally isolated from the culture broth of a Penicillium species fungus []. These compounds were investigated for their potential to act as neurokinin receptor antagonists. While Benzomalvin A showed inhibitory activity against Substance P at the guinea pig, rat, and human neurokinin NK1 receptors [], this compound exhibited only weak activity []. This suggests that structural differences between the Benzomalvin analogs significantly influence their interaction with the neurokinin receptor and subsequent downstream effects.
Q2: Has the absolute configuration of this compound been determined?
A3: While the provided abstracts do not explicitly state the absolute configuration of this compound, one abstract mentions the 1H NMR reassignment for Z/E-Benzomalvins B []. This suggests that the stereochemistry of the double bond within the this compound structure has been investigated and defined.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




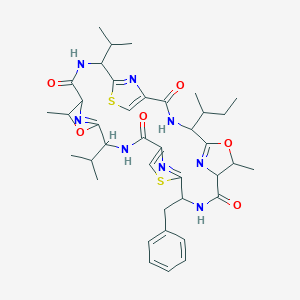
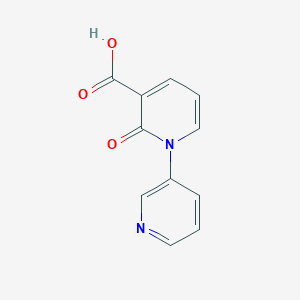
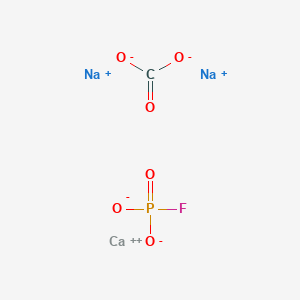
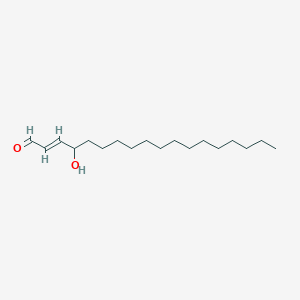
![(Z)-4-[(E)-hexadec-2-en-7-yl]oxy-2-methyl-4-oxobut-2-enoic acid](/img/structure/B233300.png)
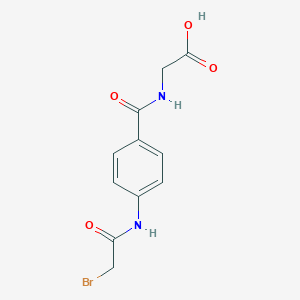
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
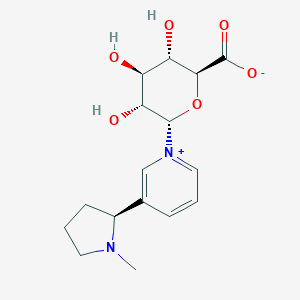
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
